Prednisone is a synthetic glucocorticoid drug that is particularly effective as an immunosuppressant, and affects virtually all of the immune system. Prednisone is a prodrug that is converted by the liver into prednisolone (a beta-hydroxy group instead of the oxo group at position 11), which is the active drug and also a steroid. It has a role as a prodrug, an anti-inflammatory drug, an antineoplastic agent, an immunosuppressive agent and an adrenergic agent. It is a 20-oxo steroid, an 11-oxo steroid, a 21-hydroxy steroid, a 17alpha-hydroxy steroid, a glucocorticoid, a 3-oxo-Delta(1),Delta(4)-steroid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone and a C21-steroid.
A synthetic anti-inflammatory glucocorticoid derived from [cortisone]. It is biologically inert and converted to [prednisolone] in the liver. Prednisone was granted FDA approval on 21 February 1955.
Prednisone is a Corticosteroid. The mechanism of action of prednisone is as a Corticosteroid Hormone Receptor Agonist.
Prednisone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, prednisone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
Prednisone is only found in individuals that have used or taken this drug. It is a synthetic anti-inflammatory glucocorticoid derived from cortisone. It is biologically inert and converted to prednisolone in the liver. Prednisone is a glucocorticoid receptor agonist. It is first metabolized in the liver to its active form, prednisolone. Prednisolone crosses cell membranes and binds with high affinity to specific cytoplasmic receptors. The result includes inhibition of leukocyte infiltration at the site of inflammation, interference in the function of mediators of inflammatory response, suppression of humoral immune responses, and reduction in edema or scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes.
A synthetic anti-inflammatory glucocorticoid derived from CORTISONE. It is biologically inert and converted to PREDNISOLONE in the liver.
Prednisone
CAS No.: 53-03-2
Cat. No.: VC0540146
Molecular Formula: C21H26O5
Molecular Weight: 358.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53-03-2 |
---|---|
Molecular Formula | C21H26O5 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
Standard InChI | InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 |
Standard InChI Key | XOFYZVNMUHMLCC-ZPOLXVRWSA-N |
Isomeric SMILES | C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C |
SMILES | CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Canonical SMILES | CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Appearance | Solid powder |
Colorform | Crystals White to practically white, crystalline powde |
Melting Point | 451 to 455 °F (DEC) (NTP, 1992) 234 °C (decomposes) 233 - 235 °C |
Introduction
Chemical Structure and Physicochemical Properties
Prednisone (C₂₁H₂₆O₅; molecular weight 358.43 g/mol) is a Δ¹,⁴-pregnadiene derivative characterized by a 17α-hydroxy-11-keto configuration . The crystalline powder exhibits limited aqueous solubility (0.1 mg/mL at 25°C) but demonstrates better solubility in organic solvents such as ethanol (3 mg/mL) and dimethyl sulfoxide (30 mg/mL) . Its degradation profile shows particular sensitivity to UV radiation, with quantum yields of photodegradation reaching 0.015 in aqueous solutions under 254 nm irradiation .
The molecule's planar structure enables extensive protein binding (transcortin and albumin) at physiological concentrations, with protein-bound fractions decreasing non-linearly from 95% at 200 μg/L to 60-70% at 800 μg/L . This concentration-dependent binding behavior significantly impacts pharmacokinetic parameters, particularly volume of distribution (Vd) and clearance (CL).
Pharmacokinetic Profile and Biotransformation
Absorption and Distribution
Prednisone demonstrates dose-proportional pharmacokinetics across the therapeutic range (1-60 mg/day), with Cmax and AUC values increasing linearly (slope 0.98-1.02) in healthy subjects . The prodrug undergoes rapid hepatic conversion to active prednisolone via 11β-hydroxysteroid dehydrogenase type 1, achieving peak plasma concentrations within 1.5-3 hours post-administration .
Table 1: Key Pharmacokinetic Parameters of Prednisone/Prednisolone
Parameter | Prednisone | Prednisolone |
---|---|---|
Tmax (h) | 1.2 ± 0.3 | 1.8 ± 0.5 |
Cmax (ng/mL/mg) | 15.4 ± 3.2 | 62.1 ± 12.7 |
AUC∞ (h·ng/mL/mg) | 98.7 ± 21.4 | 402.5 ± 89.3 |
Vd (L/kg) | 0.61 ± 0.15 | 0.47 ± 0.11 |
CL (mL/min/kg) | 3.2 ± 0.7 | 1.8 ± 0.4 |
t₁/₂ (h) | 2.3 ± 0.5 | 3.1 ± 0.6 |
Data derived from crossover studies in healthy volunteers (n=24) .
Metabolic Pathways
Hepatic metabolism involves cytochrome P450 3A4-mediated oxidation (45%), 20-ketoreduction (30%), and conjugation pathways (25%) . The 17-hydroxy group undergoes sulfation via SULT2A1, while glucuronidation at C21 is mediated by UGT2B7. Genetic polymorphisms in these enzymes account for 35-40% of interindividual variability in drug exposure .
Molecular Mechanisms of Action
Prednisolone, the active metabolite, exerts effects through genomic and non-genomic pathways:
-
Genomic Effects:
-
Non-genomic Effects:
The drug demonstrates 4-5 times greater glucocorticoid receptor affinity compared to endogenous cortisol, with mineralocorticoid activity <1% of hydrocortisone .
Therapeutic Applications and Dosing Strategies
Approved Indications
Prednisone's therapeutic spectrum encompasses over 50 clinical conditions, including:
-
Autoimmune disorders (systemic lupus erythematosus, rheumatoid arthritis)
-
Allergic conditions (severe asthma, contact dermatitis)
-
Hematologic malignancies (acute lymphoblastic leukemia, lymphoma)
Disease-Specific Pharmacodynamics
In nephrotic syndrome, the drug's protein-binding characteristics create unique pharmacokinetic challenges. Despite 80% reductions in serum albumin, free prednisolone concentrations remain stable due to compensatory increases in volume of distribution (Vd 0.8 → 1.4 L/kg) and clearance (CL 1.2 → 2.1 mL/min/kg) . This phenomenon necessitates dose adjustments based on urine protein excretion rather than total serum concentrations.
Adverse Effect Profile and Risk Mitigation
Endocrine Effects
Chronic therapy (>3 months) induces hypothalamic-pituitary-adrenal (HPA) axis suppression in 30-50% of patients, with recovery taking 6-12 months post-discontinuation . Morning cortisol levels <3 μg/dL predict adrenal insufficiency with 92% specificity .
Metabolic Consequences
A dose-dependent increase in diabetes incidence is observed:
Table 2: Cumulative Adverse Effects by Duration
Duration | Osteoporosis Risk | Infection Risk | Cataract Incidence |
---|---|---|---|
<1 month | 2% | 5% | <1% |
1-3 months | 12% | 18% | 4% |
>6 months | 38% | 34% | 21% |
Data pooled from 12 observational studies (n=14,256) .
Drug Interactions and Clinical Management
Prednisone's interaction profile stems primarily from CYP3A4 modulation:
Interacting Drug Class | Effect | Management |
---|---|---|
Strong CYP3A4 inhibitors | ↑ Prednisolone AUC 50-70% | Reduce dose 25-50% |
CYP3A4 inducers | ↓ Prednisolone AUC 40-60% | Increase dose 30-60% |
Loop diuretics | ↑ Hypokalemia risk | Monitor K+ weekly |
Warfarin | ↓ INR response | Frequent INR checks |
Data from pharmacokinetic interaction studies .
Advances in Formulation Technology
Recent developments in chronotherapeutic delivery systems demonstrate improved safety profiles. Modified-release tablets targeting 02:00 AM cortisol peaks achieve 38% reduction in morning plasma glucose spikes compared to immediate-release formulations . Photoprotective micellar encapsulation using anionic surfactants (SDS) increases prednisone's photostability by 4.5-fold, potentially reducing cutaneous adverse effects .
Environmental Impact and Ecotoxicology
As an emerging contaminant, prednisone demonstrates environmental persistence with DT₅₀ of 18-22 days in surface water. Photodegradation products show increased toxicity to Daphnia magna (EC₅₀ 2.1 mg/L vs parent compound 8.7 mg/L) . Advanced oxidation processes using TiO₂ catalysts achieve 95% degradation within 120 minutes under UV irradiation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume